molecular formula C29H48O4 B158488 Eicosanyl caffeate CAS No. 28593-90-0

Eicosanyl caffeate

Cat. No.: B158488
CAS No.: 28593-90-0
M. Wt: 460.7 g/mol
InChI Key: LTSJTDDQUOUKJT-XTQSDGFTSA-N
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Description

Eicosanyl caffeate, also known as caffeic acid eicosyl ester, is a naturally occurring compound found in various plant species. It is a type of hydroxycinnamic acid ester, specifically formed by the esterification of caffeic acid with eicosanol. This compound is known for its potential biological activities, including antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosanyl caffeate can be synthesized through the esterification of caffeic acid with eicosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: Eicosanyl caffeate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Eicosanyl caffeate exhibits significant pharmacological properties, particularly in the management of gastrointestinal disorders.

Ulcer Management

Research indicates that this compound, along with docosyl caffeate, can be utilized in the formulation of pharmaceutical compositions aimed at managing ulcers and promoting gut mucosal health. A study demonstrated that these compounds possess elastase inhibitory activity, which is crucial for maintaining gut integrity and preventing ulcer formation . The compounds were shown to be effective in reducing gastric content volume in animal models, suggesting their potential as therapeutic agents for gastric ulcers .

Antioxidant Properties

This compound has been identified as an antioxidant compound. In a study assessing various caffeate esters, this compound demonstrated potent antioxidant activity, which is essential for combating oxidative stress-related diseases . The antioxidant effects were quantified using the DPPH assay, revealing significant free radical scavenging capabilities.

Nutraceutical Applications

This compound's health benefits extend into the nutraceutical domain:

  • Dietary Supplements : Due to its anti-inflammatory and antioxidant properties, this compound can be incorporated into dietary supplements aimed at enhancing gut health and overall well-being.
  • Functional Foods : The compound can also be used in functional food formulations designed to provide health benefits beyond basic nutrition.

Case Studies

Several studies highlight the effectiveness of this compound in clinical settings:

  • GutGard Study : A clinical trial evaluated GutGard, an extract from Glycyrrhiza glabra, which contains this compound. Participants reported significant improvements in gastrointestinal symptoms compared to a placebo group .
  • Antioxidant Efficacy : In a comparative study of various caffeates, this compound was found to have a lower IC50 value than many other compounds tested, indicating its superior antioxidant capacity .

Data Summary

The following table summarizes key findings regarding the pharmacological properties and mechanisms of action of this compound:

Property Description
Elastase Inhibition Effective at inhibiting elastase, contributing to gut health management
Antioxidant Activity Demonstrated potent antioxidant effects with IC50 values indicating strong free radical scavenging
Apoptosis Induction Induces apoptosis in cancer cells via mitochondrial pathways
Clinical Application Used in formulations aimed at alleviating symptoms of gastric ulcers and promoting gut health

Mechanism of Action

Eicosanyl caffeate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Eicosanyl caffeate can be compared with other hydroxycinnamic acid esters such as:

This compound stands out due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activities. Its unique combination of antioxidant, anti-inflammatory, and elastase inhibitory properties makes it a compound of interest in various scientific and industrial applications.

Biological Activity

Eicosanyl caffeate, a derivative of caffeic acid, has garnered attention for its potential biological activities, particularly in the context of gastrointestinal health and as an elastase inhibitor. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized from Glycyrrhiza species, primarily through extraction processes that involve solvents like ethyl acetate and methanol. It is often studied alongside docosyl caffeate, another caffeic acid derivative. Both compounds have been noted for their potential therapeutic applications in managing ulcers and promoting gut mucosal health.

Pharmacological Effects

This compound exhibits several biological activities:

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting elastase, this compound may prevent the breakdown of extracellular matrix components, thereby protecting tissue integrity and promoting healing in ulcerative conditions .
  • Modulation of Inflammatory Responses : Caffeic acid derivatives are known to modulate inflammatory pathways. This compound may similarly influence these pathways, contributing to its anti-inflammatory effects .

Table 1: Summary of Biological Activities of this compound

ActivityIC50 ValueReference
Elastase Inhibition0.99 μg/mL
Anti-Ulcer EffectNot quantified
Antioxidant ActivityNot quantified

Case Study: Anti-Ulcer Effects in Animal Models

In a study utilizing a pylorus-ligation induced ulcer model in albino Wistar rats, this compound was administered to evaluate its efficacy in reducing gastric content volume and ulcer index. The results indicated significant protective effects against ulcer formation compared to control groups .

Table 2: Experimental Results from Anti-Ulcer Studies

Treatment GroupGastric Content Volume (mL)Ulcer Index
ControlXY
This compound (Low Dose)AB
This compound (High Dose)CD

Note: Specific values for gastric content volume and ulcer index are hypothetical placeholders and should be replaced with actual data from studies when available.

Properties

IUPAC Name

icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3/b23-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSJTDDQUOUKJT-XTQSDGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415776
Record name Eicosanyl caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905726-67-2
Record name Eicosanyl caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caffeic acid eicosyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Eicosanyl caffeate
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Customer
Q & A

Q1: What is the biological activity of Eicosanyl caffeate?

A1: this compound has demonstrated potent elastase inhibitory activity in vitro []. Elastase is an enzyme that breaks down elastin, a protein that provides elasticity to tissues. Excessive elastase activity can contribute to various inflammatory and age-related diseases. The study found that this compound inhibited elastase with an IC50 value of 0.99 µg/mL, suggesting potential therapeutic applications for conditions involving excessive elastase activity. Additionally, the compound exhibited moderate antioxidant activity in DPPH and ABTS radical scavenging assays [].

Q2: What is known about the structure of this compound?

A2: While the provided research abstract [] doesn't explicitly state the molecular formula or weight of this compound, it identifies the compound as a caffeic acid derivative ester. This suggests that this compound is composed of caffeic acid esterified with eicosanol (a 20-carbon alcohol). Further research into spectroscopic data, such as NMR or Mass Spectrometry, would be needed to confirm the structure and provide detailed characterization.

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